1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea
Overview
Description
The compound “1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve steps such as aromatic nuclear chlorination of the pyridine ring . Energy minimization techniques such as the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field are often used in the modeling of target molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Energy minimization techniques are often used to model the structure of such molecules .Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas have been studied for their ability to unfold and form multiply hydrogen-bonded complexes. This property is significant for self-assembly processes and mimics primitive biological transitions, like the helix-to-sheet transition in peptides. The research by Corbin et al. (2001) explores the synthesis, conformational studies, and hydrogen-bonding capabilities of these compounds, highlighting their potential in creating robust, sheetlike structures through self-assembly (Corbin et al., 2001).
Anticancer Applications
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines by Feng et al. (2020). These compounds have shown significant antiproliferative effects, with some demonstrating potent inhibitory activity comparable to known anticancer agents. This study underscores the potential of heterocyclic ureas as frameworks for developing new anticancer agents (Feng et al., 2020).
Antioxidant, Antitumor, and Antimicrobial Activities
The synthesis of new pyrazolopyridines derived from heterocyclic ureas and their biological activities were investigated by El‐Borai et al. (2013). These compounds were found to possess notable antioxidant, antitumor, and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (El‐Borai et al., 2013).
Synthesis of Pyrimidine-4(3H)-ones
Sokolenko et al. (2017) demonstrated the use of heterocyclic ureas as precursors in the synthesis of pyrimidine-4(3H)-ones, highlighting a novel approach to creating valuable compounds for further chemical exploration. This research illustrates the versatility of heterocyclic ureas in synthetic chemistry (Sokolenko et al., 2017).
Dinuclear Nickel(II) Complexes
Research on dinuclear nickel(II) complexes of reduced asymmetric compartmental ligands, involving heterocyclic ureas, reveals their potential in mimicking the active site of enzymes like urease. This study by Adams et al. (2003) could pave the way for designing new catalytic systems based on heterocyclic ureas (Adams et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-3-ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCNGCSZCBWJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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